molecular formula C9H10BrFO B15313702 2-(2-Bromo-3-fluorophenyl)propan-2-ol

2-(2-Bromo-3-fluorophenyl)propan-2-ol

Cat. No.: B15313702
M. Wt: 233.08 g/mol
InChI Key: QZAMVPHOWZYZLV-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)propan-2-ol is an organic compound that contains bromine, fluorine, carbon, and oxygen atoms. It is commonly used as an intermediate or reagent in chemical synthesis. This compound has a molecular weight of 233.1 g/mol and is often utilized in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)propan-2-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other efficient reduction techniques. The choice of method depends on factors like cost, yield, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)propan-2-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(2-Bromo-3-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-3-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to similar compounds .

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)6-4-3-5-7(11)8(6)10/h3-5,12H,1-2H3

InChI Key

QZAMVPHOWZYZLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)Br)O

Origin of Product

United States

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